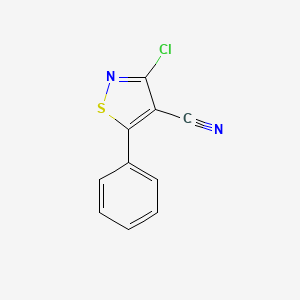

3-氯-5-苯基异噻唑-4-碳腈

描述

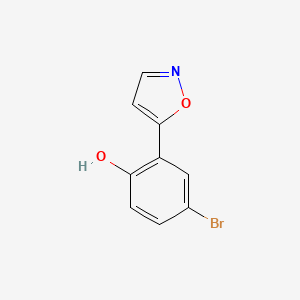

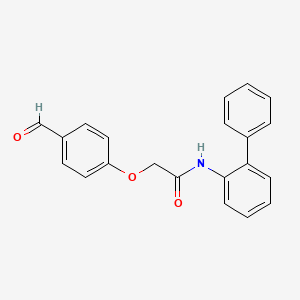

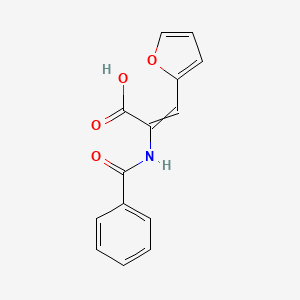

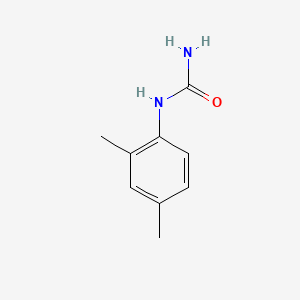

The compound 3-Chloro-5-phenylisothiazole-4-carbonitrile is a chemical of interest in the field of organic synthesis and chemical transformations. It is a derivative of isothiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring structure. The presence of chloro and phenyl substituents on the isothiazole ring, along with the carbonitrile group, makes it a versatile intermediate for various chemical reactions and potential applications in material science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of 3-Chloro-5-phenylisothiazole-4-carbonitrile can be achieved through regiospecific Suzuki coupling reactions. The process involves the reaction of 3,5-dichloroisothiazole-4-carbonitrile with aryl- and methylboronic acids to yield the desired product in high yields. The reaction conditions are optimized with respect to the base, phase transfer agent, and palladium catalyst, ensuring the regiospecificity of the coupling . Additionally, ring transformation methods have been developed to convert (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles into 3-haloisothiazole-5-carbonitriles, which may serve as precursors or alternative routes to the target compound .

Molecular Structure Analysis

The molecular structure of isothiazole derivatives, including 3-Chloro-5-phenylisothiazole-4-carbonitrile, is often confirmed through single-crystal X-ray structures. These studies provide insights into the stereochemistry of the compounds, which is crucial for understanding their reactivity and interactions in subsequent chemical reactions . Although the exact molecular structure analysis of 3-Chloro-5-phenylisothiazole-4-carbonitrile is not detailed in the provided papers, similar compounds have been analyzed using spectroscopic methods such as IR, NMR, and HRMS, as well as computational approaches like density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of 3-Chloro-5-phenylisothiazole-4-carbonitrile is highlighted by its ability to undergo further functionalization. For instance, Suzuki cross-coupling conditions applied to this compound yield 3-phenoxy-5-phenylisothiazole-4-carbonitrile, demonstrating its potential for diversification . Additionally, hydrodehalogenation reactions have been explored with dihaloisothiazole derivatives, which may be applicable to 3-Chloro-5-phenylisothiazole-4-carbonitrile for the synthesis of other halogenated isothiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as chlorine and nitrogen in the carbonitrile group affects the electron distribution within the molecule, which can be studied through electronic properties analysis, including electrostatic surface potential and frontier molecular orbital analysis . These properties are essential for predicting the behavior of the compound in different environments and its interactions with other molecules. The thermal and photophysical properties of related compounds have also been investigated, providing a foundation for understanding the stability and luminescent characteristics of isothiazole derivatives .

科学研究应用

化学合成和表征

3-氯-5-苯基异噻唑-4-碳腈在有机化学领域得到了广泛研究,特别是在旨在实现区域特异性合成和结构表征的反应中。Christoforou等人(2003年)强调了其在区域特异性Suzuki偶联反应中的应用,产生了多种完全表征的异噻唑产物(Christoforou, Koutentis, & Rees, 2003)。Ioannidou和Koutentis(2011年)报告了其在区域选择性脱卤化反应中的成功应用,进一步促进了各种异噻唑衍生物的合成(Ioannidou & Koutentis, 2011)。

高级化学转化

该化合物还在更高级的化学转化中扮演着重要角色。例如,它参与了C-H直接芳基化过程,导致复杂的异噻唑结构的形成,正如Ioannidou和Koutentis(2011年)所描述的(Ioannidou & Koutentis, 2011)。Christoforou和Koutentis(2007年)展示了其在通过一系列偶联反应实现三芳基异噻唑的区域控制制备中的实用性,展示了其在创建多样分子结构方面的多功能性(Christoforou & Koutentis, 2007)。

生化应用和抗病毒活性

此外,有证据表明其在生化背景下的相关性。Romani等人(2015年)探索了一系列异噻唑衍生物(包括3-氯-5-苯基异噻唑-4-碳腈)的结构、拓扑和振动特性,以了解它们的抗病毒活性,突出了其在药物化学中的潜力(Romani, Márquez, Márquez, & Brandán, 2015)。此外,Garozzo等人(2007年)确定了某些异噻唑衍生物作为各种病毒的有效抑制剂,表明该化合物在抗病毒药物开发中可能发挥作用(Garozzo, Cutrì, Pannecouque, Castro, Guerrera, & De Clercq, 2007)。

安全和危害

属性

IUPAC Name |

3-chloro-5-phenyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2S/c11-10-8(6-12)9(14-13-10)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLULGDCWLXHHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351246 | |

| Record name | 3-CHLORO-5-PHENYLISOTHIAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-phenylisothiazole-4-carbonitrile | |

CAS RN |

28989-23-3 | |

| Record name | 3-CHLORO-5-PHENYLISOTHIAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)

![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)